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Compound of Interest

Compound Name: Protein kinase inhibitor 7

Cat. No.: B15543121 Get Quote

Core Topic: CKI-7 Target Kinase Identification
CKI-7 is a chemical probe used in cell biology to investigate the roles of Casein Kinase 1. It is a

selective inhibitor, meaning it has a higher affinity for its primary target than for other kinases,

although cross-reactivity can occur at higher concentrations.

Data Presentation: CKI-7 Kinase Selectivity Profile
The inhibitory activity of CKI-7 has been quantified against a panel of protein kinases to

determine its selectivity. The data below is summarized from available literature.
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Target Kinase Inhibition Constant (Ki) IC50

Casein Kinase 1 (CK1) 8.5 µM 6 µM[1]

Casein Kinase 2 (CK2) - 90 µM[1]

Protein Kinase C (PKC) - >1000 µM[1]

CaM Kinase II (CaMKII) - 195 µM[1]

cAMP-dependent Protein

Kinase (PKA)
- 550 µM[1]

Serum/Glucocorticoid-

regulated Kinase (SGK)
Inhibited (Value not specified) -

Ribosomal S6 Kinase-1 (S6K1) Inhibited (Value not specified) -

Mitogen- and Stress-activated

Protein Kinase-1 (MSK1)
Inhibited (Value not specified) -

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki:

The inhibition constant, a measure of the inhibitor's binding affinity.

Experimental Protocols
The identification and characterization of kinase inhibitor targets rely on a variety of

biochemical and cellular assays. Below are detailed methodologies for key experiments used

to profile inhibitors like CKI-7.

1. In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a

purified kinase.

Objective: To determine the concentration of CKI-7 required to inhibit 50% of the target

kinase's activity.

Materials:

Purified recombinant kinase (e.g., CK1, CK2, PKA).
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Specific peptide substrate for the kinase.

ATP (adenosine triphosphate), often radiolabeled with ³²P (γ-³²P-ATP).

CKI-7 at various concentrations.

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂).

Phosphocellulose paper or other separation matrix.

Scintillation counter.

Protocol:

Prepare a series of dilutions of CKI-7 in the kinase reaction buffer.

In a microcentrifuge tube or 96-well plate, combine the purified kinase, its specific peptide

substrate, and a specific concentration of CKI-7.

Initiate the phosphorylation reaction by adding γ-³²P-ATP.

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time

(e.g., 10-30 minutes).

Stop the reaction by adding a strong acid (e.g., phosphoric acid).

Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated

peptide will bind to the paper, while the unreacted γ-³²P-ATP will not.

Wash the paper extensively to remove unbound ATP.

Quantify the amount of incorporated ³²P in the peptide substrate using a scintillation

counter.

Plot the kinase activity (in cpm or similar units) against the logarithm of the CKI-7

concentration.

Determine the IC50 value from the resulting dose-response curve.
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2. Affinity Chromatography for Target Identification

This proteomic approach is used to identify which proteins in a complex cellular mixture bind to

an immobilized inhibitor.

Objective: To identify the cellular targets of a kinase inhibitor on a proteome-wide scale.

Materials:

A derivative of the inhibitor suitable for immobilization (e.g., with a linker arm).

Chromatography beads (e.g., Sepharose).

Cell lysate (prepared from cells or tissues of interest).

Wash buffers and elution buffers.

Mass spectrometer.

Protocol:

Immobilization: Covalently link the inhibitor analog to the chromatography beads.

Affinity Purification: Incubate the immobilized inhibitor with the cell lysate to allow proteins

to bind.

Washing: Wash the beads extensively with buffer to remove non-specifically bound

proteins.

Elution: Elute the specifically bound proteins. This can be done by adding a high

concentration of the free inhibitor, which will compete for binding and release the target

proteins.

Protein Identification: Identify the eluted proteins using techniques like SDS-PAGE

followed by mass spectrometry. Proteins that are significantly enriched in the inhibitor

pulldown compared to a control (beads without the inhibitor) are considered potential

targets.
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Visualizations
Signaling Pathway: Casein Kinase 1 in the Wnt Pathway

CK1 is a crucial component of the Wnt/β-catenin signaling pathway, where it participates in the

"destruction complex" that phosphorylates β-catenin, targeting it for degradation. Inhibition of

CK1 by CKI-7 can therefore lead to the stabilization and accumulation of β-catenin.
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CK1's role in the Wnt/β-catenin destruction complex.

Experimental Workflow: Kinase Inhibition Assay

The following diagram illustrates the logical flow of an in vitro kinase assay to determine the

IC50 value of an inhibitor.
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Workflow for determining the IC50 of a kinase inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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